Cas no 2171194-96-8 ((3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylformamido}pentanoic acid)
2171194-96-8 structure
Product Name:(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylformamido}pentanoic acid
CAS-nummer:2171194-96-8
MF:C28H28N2O5
MW:472.532327651978
CID:5881417
PubChem ID:165811959
Update Time:2025-05-23
(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylformamido}pentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- (3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylformamido}pentanoic acid
- 2171194-96-8
- (3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid
- EN300-1575647
-
- Inchi: 1S/C28H28N2O5/c1-3-18(15-26(31)32)29-27(33)19-13-8-14-25(17(19)2)30-28(34)35-16-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-14,18,24H,3,15-16H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)/t18-/m0/s1
- InChI-sleutel: XAFJEBXMXYCMHD-SFHVURJKSA-N
- LACHT: O(C(NC1=CC=CC(C(N[C@H](CC(=O)O)CC)=O)=C1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 472.19982200g/mol
- Monoisotopische massa: 472.19982200g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 736
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 105Ų
(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylformamido}pentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1575647-50mg |
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid |
2171194-96-8 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1575647-100mg |
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid |
2171194-96-8 | 100mg |
$2963.0 | 2023-09-24 | ||
| Enamine | EN300-1575647-250mg |
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid |
2171194-96-8 | 250mg |
$3099.0 | 2023-09-24 | ||
| Enamine | EN300-1575647-500mg |
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid |
2171194-96-8 | 500mg |
$3233.0 | 2023-09-24 | ||
| Enamine | EN300-1575647-1000mg |
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid |
2171194-96-8 | 1000mg |
$3368.0 | 2023-09-24 | ||
| Enamine | EN300-1575647-2500mg |
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid |
2171194-96-8 | 2500mg |
$6602.0 | 2023-09-24 | ||
| Enamine | EN300-1575647-5000mg |
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid |
2171194-96-8 | 5000mg |
$9769.0 | 2023-09-24 | ||
| Enamine | EN300-1575647-10000mg |
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid |
2171194-96-8 | 10000mg |
$14487.0 | 2023-09-24 | ||
| Enamine | EN300-1575647-0.05g |
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid |
2171194-96-8 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1575647-0.1g |
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]formamido}pentanoic acid |
2171194-96-8 | 0.1g |
$2963.0 | 2023-06-04 |
(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylformamido}pentanoic acid Gerelateerde literatuur
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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